1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
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Overview
Description
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl and phenyl substituent at specific positions, making it a unique and interesting molecule for research and development.
Preparation Methods
The synthesis of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with a suitable aldehyde or ketone under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired pyrazolopyridine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological research to understand its interactions with various biological targets and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar pyrazolopyridine structure but lacks the ethanone substituent.
6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar to the target compound but without the ethanone group.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
59026-74-3 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-14(11(2)19)8-12-9-16-18(15(12)17-10)13-6-4-3-5-7-13/h3-9H,1-2H3 |
InChI Key |
FREJWILPEWGJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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